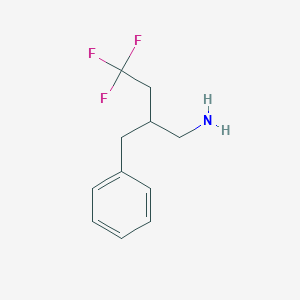

2-Benzyl-4,4,4-trifluorobutan-1-amine

Übersicht

Beschreibung

2-Benzyl-4,4,4-trifluorobutan-1-amine is a chemical compound with the molecular formula C11H14F3N and a molecular weight of 217.23 g/mol. This compound features a benzyl group attached to a trifluorobutane backbone, making it a unique fluorinated amine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-4,4,4-trifluorobutan-1-amine typically involves the following steps:

Benzylamine Formation: Benzyl chloride reacts with ammonia to form benzylamine.

Trifluorobutane Synthesis: Trifluorobutane can be synthesized through the fluorination of butane using a suitable fluorinating agent.

Amination Reaction: The benzylamine is then reacted with trifluorobutane under controlled conditions to form this compound.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors with precise temperature and pressure control to ensure high yield and purity. Continuous flow chemistry techniques may also be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Benzyl-4,4,4-trifluorobutan-1-amine can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can convert the amine group to a nitro group or other oxidized forms.

Reduction: Reduction reactions can reduce the trifluoromethyl group to a less fluorinated form.

Substitution: Substitution reactions can replace the benzyl group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

Oxidation Products: Nitrobenzyl derivatives, amides, and other oxidized forms.

Reduction Products: Less fluorinated amines and alcohols.

Substitution Products: Derivatives with different functional groups replacing the benzyl group.

Wissenschaftliche Forschungsanwendungen

Synthetic Chemistry Applications

1.1. Synthesis of Fluorinated Compounds

The trifluorobutanamine moiety provides unique reactivity that can be exploited in the synthesis of fluorinated pharmaceuticals and agrochemicals. For instance, the compound has been utilized as an intermediate in the synthesis of fluorinated aziridines, which are valuable in medicinal chemistry due to their biological activity. The reaction of 2-benzyl-4,4,4-trifluorobutan-1-amine with various electrophiles has shown promising results in generating complex fluorinated structures with high yields and selectivity .

1.2. Chiral Synthesis

The compound's ability to undergo asymmetric transformations makes it a candidate for chiral synthesis. Recent studies have demonstrated that derivatives of this compound can be used to produce enantiomerically enriched products through chiral catalysis. This is particularly relevant in the development of pharmaceuticals where chirality plays a crucial role in efficacy and safety .

Medicinal Chemistry Applications

2.1. Anticancer Activity

Research indicates that compounds containing the trifluorobutanamine structure exhibit anticancer properties. In vitro studies have shown that these compounds can inhibit the growth of various cancer cell lines. The mechanism appears to involve the modulation of key signaling pathways associated with cell proliferation and apoptosis .

2.2. Neurological Applications

The compound has also been investigated for its potential role as a modulator of neurotransmitter systems. Specifically, derivatives have been explored as positive allosteric modulators of NMDA receptors, which are crucial for synaptic plasticity and memory function. This application highlights the compound's potential for treating neurological disorders such as Alzheimer's disease .

Material Science Applications

3.1. Polymer Chemistry

In material science, this compound has been utilized in the development of fluorinated polymers with enhanced thermal stability and chemical resistance. These materials are particularly useful in applications requiring durability under harsh conditions, such as coatings and sealants .

3.2. Surface Modification

The unique properties of trifluorinated compounds allow for effective surface modification techniques that enhance hydrophobicity and oleophobicity in various substrates. This application is significant in industries such as electronics and textiles where surface properties are critical for performance .

Comprehensive Data Tables

Case Studies

Case Study 1: Anticancer Activity

A study investigated the effects of this compound derivatives on various cancer cell lines (e.g., breast and prostate cancer). Results indicated a significant reduction in cell viability at specific concentrations, suggesting potential as a lead compound for further development into anticancer therapeutics.

Case Study 2: Chiral Synthesis

In another study focused on asymmetric synthesis, researchers utilized this compound as a chiral auxiliary in the synthesis of biologically active molecules with high enantiomeric excess (>99%). This showcases its utility in producing compounds with desired stereochemistry for pharmaceutical applications.

Wirkmechanismus

The mechanism by which 2-Benzyl-4,4,4-trifluorobutan-1-amine exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorinated groups can enhance the compound's binding affinity and stability.

Vergleich Mit ähnlichen Verbindungen

2-Benzyl-4,4,4-trifluorobutan-1-amine is unique due to its combination of a benzyl group and a trifluorobutane backbone. Similar compounds include:

Benzylamine: Lacks the trifluorobutane group.

Trifluorobutane: Lacks the benzyl group.

Fluorinated Amines: Other fluorinated amines with different substituents.

Biologische Aktivität

2-Benzyl-4,4,4-trifluorobutan-1-amine is a fluorinated aliphatic amine that has garnered interest due to its unique structural features and potential biological activities. The compound's molecular formula is C11H14F3N, which includes a trifluorobutyl group and a benzyl moiety. This article aims to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Features

The structure of this compound can be broken down into two primary components:

- Trifluorobutan-1-amine : The trifluoromethyl group contributes to the compound's lipophilicity and metabolic stability.

- Benzyl Group : This aromatic component may enhance interactions with biological targets, increasing the compound's potential efficacy.

The biological activity of this compound is hypothesized to be influenced by its ability to interact with various receptors and enzymes in biological systems. Similar compounds have demonstrated activities such as:

- Inhibition of Enzymes : Fluorinated amines often act as enzyme inhibitors due to their ability to mimic substrate structures.

- Interaction with Neurotransmitter Receptors : Compounds with similar structures have shown affinity for neurotransmitter receptors, potentially modulating synaptic transmission.

Pharmacological Studies

Research on related fluorinated compounds indicates several pharmacological effects that may also apply to this compound. For instance:

- Antidepressant Activity : Some fluorinated amines have been linked to serotonin reuptake inhibition.

- Anticancer Properties : Certain derivatives have shown cytotoxic effects against various cancer cell lines.

Case Studies and Research Findings

- Study on Fluorinated Amines : A study published in Journal of Medicinal Chemistry evaluated a series of fluorinated amines for their anticancer activity. It was found that the presence of trifluoromethyl groups significantly enhanced cytotoxicity in certain cancer cell lines (e.g., MCF7 and A549) .

- Neuropharmacological Effects : Another investigation explored the effects of structurally similar compounds on NMDA receptors. The results indicated that modifications in the amine structure could lead to enhanced receptor binding and increased neuronal excitability .

- Enzyme Inhibition Studies : Research has shown that fluorinated compounds can effectively inhibit enzymes involved in metabolic pathways. For example, a study demonstrated that a related trifluorobutylamine inhibited monoamine oxidase (MAO) activity, suggesting potential applications in treating depression .

Data Tables

Eigenschaften

IUPAC Name |

2-benzyl-4,4,4-trifluorobutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F3N/c12-11(13,14)7-10(8-15)6-9-4-2-1-3-5-9/h1-5,10H,6-8,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAJLJHVWCAGNCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CC(F)(F)F)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.